![molecular formula C8H10N6 B3123038 4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyrimidinamine CAS No. 303996-71-6](/img/structure/B3123038.png)
4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyrimidinamine
Overview
Description
“4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyrimidinamine” is a derivative of 1,2,4-triazole . It is part of a class of compounds that have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines .
Synthesis Analysis
The synthesis of these 1,2,4-triazole derivatives, including “4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyrimidinamine”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds was established by NMR and MS analysis . Further structural diversity has been observed in related compounds through single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the formation of the 1,2,4-triazole ring, which is a key structural feature of these molecules .Scientific Research Applications
Anticancer Applications
1,2,4-Triazole derivatives, including “4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyrimidinamine”, have shown promising results as anticancer agents . They have been evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have demonstrated cytotoxic activity lower than 12 μM against the Hela cell line . Moreover, they have shown proper selectivity against normal and cancerous cell lines .
Antimicrobial Applications
1,2,4-Triazole derivatives have also been studied for their antimicrobial properties . They have been used in the synthesis of various antibacterial, antiviral, and anti-inflammatory agents .
Antidepressant Applications
These compounds have potential applications in the treatment of depression . They have been used in the synthesis of various antidepressant agents .
Use in Chemotherapy
1,2,4-Triazole derivatives are used in chemotherapy . They act against all rapidly proliferating cells, making their activities against carcinoma cells nonselective .
Use in Pyrotechnics and Explosives
High nitrogen-containing heterocyclic systems, including 1,2,4-triazoles, have been studied for their use in propellants, explosives, and pyrotechnics .
Use in Pesticides and Herbicides
1,2,4-Triazole derivatives have been used in the synthesis of various pesticides and herbicides .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety are known to exhibit a wide range of bioactivities, including anticancer, antibacterial, antiviral, and anti-inflammatory activities .
Mode of Action
It is known that the nitrogen atoms of the 1,2,4-triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
Given the broad range of bioactivities associated with 1,2,4-triazole compounds, it is likely that multiple pathways could be affected .
Pharmacokinetics
The solubility of the compound in water suggests that it might have good bioavailability.
Result of Action
Some 1,2,4-triazole compounds have been shown to exhibit potent inhibitory activities against cancer cell lines . For instance, some compounds inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .
Safety and Hazards
While specific safety and hazard data for “4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyrimidinamine” is not available, related compounds such as 2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethylamine have been classified as skin sensitizers and eye irritants . Another related compound, 1,2,4-Triazole, has been classified as having acute oral toxicity and is a reproductive toxicant .
Future Directions
The future directions in the research of these compounds involve the discovery and development of more effective and potent anticancer agents . These 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
4-[1-(1,2,4-triazol-1-yl)ethyl]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-6(14-5-10-4-12-14)7-2-3-11-8(9)13-7/h2-6H,1H3,(H2,9,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQWDFYWJYGUFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223936 | |
Record name | 4-[1-(1H-1,2,4-Triazol-1-yl)ethyl]-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
303996-71-6 | |
Record name | 4-[1-(1H-1,2,4-Triazol-1-yl)ethyl]-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303996-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1-(1H-1,2,4-Triazol-1-yl)ethyl]-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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